α-Methyl-5-pyrimidinemethanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Methyl-5-pyrimidinemethanol-d3: is a deuterium-labeled derivative of α-Methyl-5-pyrimidinemethanol. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and proteomics . The molecular formula of this compound is C6H5D3N2O, and it has a molecular weight of 127.16 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of α-Methyl-5-pyrimidinemethanol-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows researchers to study the compound’s metabolic pathways and its effects on biological systems with greater precision. The compound’s interaction with pyrimidine-related enzymes and receptors can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
α-Methyl-5-pyrimidinemethanol: The non-deuterated version of the compound.
5-Pyrimidinemethanol: A simpler pyrimidine derivative without the methyl group.
Deuterated Pyrimidine Derivatives: Other pyrimidine compounds labeled with deuterium.
Uniqueness: α-Methyl-5-pyrimidinemethanol-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in NMR spectroscopy and metabolic research. The presence of the methyl group also distinguishes it from simpler pyrimidine derivatives, providing additional functionalization for various chemical reactions.
Eigenschaften
CAS-Nummer |
1346602-35-4 |
---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
127.161 |
IUPAC-Name |
2,2,2-trideuterio-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3 |
InChI-Schlüssel |
LHBKMPNNYVQNRE-FIBGUPNXSA-N |
SMILES |
CC(C1=CN=CN=C1)O |
Synonyme |
1-(Pyrimidin-5-yl)ethan-1-ol-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.